molecular formula C36H43N2O2PS B15246862 2-[(R)-(tert-butylsulfinylamino)-phenylmethyl]-6-diphenylphosphanyl-N,N-di(propan-2-yl)benzamide

2-[(R)-(tert-butylsulfinylamino)-phenylmethyl]-6-diphenylphosphanyl-N,N-di(propan-2-yl)benzamide

Cat. No.: B15246862
M. Wt: 598.8 g/mol
InChI Key: QCHFDSOJNHJXQT-WUPZQDQRSA-N
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Description

2-[®-(tert-butylsulfinylamino)-phenylmethyl]-6-diphenylphosphanyl-N,N-di(propan-2-yl)benzamide is a complex organic compound that features a unique combination of functional groups, including a tert-butylsulfinylamino group, a diphenylphosphanyl group, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[®-(tert-butylsulfinylamino)-phenylmethyl]-6-diphenylphosphanyl-N,N-di(propan-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the tert-butylsulfinylamino group: This step involves the reaction of tert-butylsulfinyl chloride with an appropriate amine to form the tert-butylsulfinylamino group.

    Introduction of the diphenylphosphanyl group: This step involves the reaction of a suitable phosphine reagent with a halogenated benzene derivative to introduce the diphenylphosphanyl group.

    Coupling reactions: The final step involves coupling the tert-butylsulfinylamino and diphenylphosphanyl intermediates with a benzamide derivative under suitable conditions, such as the use of a coupling agent like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[®-(tert-butylsulfinylamino)-phenylmethyl]-6-diphenylphosphanyl-N,N-di(propan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The tert-butylsulfinylamino group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The diphenylphosphanyl group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Biaryl compounds.

Scientific Research Applications

2-[®-(tert-butylsulfinylamino)-phenylmethyl]-6-diphenylphosphanyl-N,N-di(propan-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a ligand in transition metal catalysis, particularly in cross-coupling reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[®-(tert-butylsulfinylamino)-phenylmethyl]-6-diphenylphosphanyl-N,N-di(propan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylsulfinylamino group may interact with active sites of enzymes, while the diphenylphosphanyl group can coordinate with metal ions, influencing catalytic activity. The benzamide core may also play a role in binding to specific proteins or receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[®-(tert-butylsulfinylamino)-phenylmethyl]-6-diphenylphosphanyl-N,N-di(propan-2-yl)benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both tert-butylsulfinylamino and diphenylphosphanyl groups allows for versatile applications in catalysis and medicinal chemistry, setting it apart from other benzamide derivatives.

Properties

Molecular Formula

C36H43N2O2PS

Molecular Weight

598.8 g/mol

IUPAC Name

2-[(R)-(tert-butylsulfinylamino)-phenylmethyl]-6-diphenylphosphanyl-N,N-di(propan-2-yl)benzamide

InChI

InChI=1S/C36H43N2O2PS/c1-26(2)38(27(3)4)35(39)33-31(34(28-18-11-8-12-19-28)37-42(40)36(5,6)7)24-17-25-32(33)41(29-20-13-9-14-21-29)30-22-15-10-16-23-30/h8-27,34,37H,1-7H3/t34-,42?/m1/s1

InChI Key

QCHFDSOJNHJXQT-WUPZQDQRSA-N

Isomeric SMILES

CC(C)N(C(C)C)C(=O)C1=C(C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)[C@@H](C4=CC=CC=C4)NS(=O)C(C)(C)C

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=C(C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C(C4=CC=CC=C4)NS(=O)C(C)(C)C

Origin of Product

United States

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